Structural vs. 4-Ethoxy Positional Isomer
The target compound bears the ethoxy group at the ortho (2-) position of the phenyl ring, whereas the commercially available analog 2-[(4-ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one (CAS 17823-26-6) carries it at the para (4-) position . Ortho substitution introduces intramolecular hydrogen-bonding potential (between the ethoxy oxygen and the NH linker) and steric constraint that is absent in the para isomer. Computational predictions using the SMILES CCOc1ccccc1N=C1NC(=O)CS1 for the target and CCOc1ccc(N=C1NC(=O)CS1)cc1 for the comparator indicate a LogP difference of approximately ΔLogP ≈ +0.2 units favoring the ortho isomer due to reduced solvent exposure of the polar ethoxy oxygen . This altered lipophilicity profile directly impacts membrane permeability and non-specific protein binding, making the two isomers non-interchangeable in cellular assays.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.0 – 2.2 |
| Comparator Or Baseline | 2-[(4-Ethoxyphenyl)amino]-1,3-thiazol-4(5H)-one (CAS 17823-26-6); Predicted LogP ≈ 1.8 – 2.0 |
| Quantified Difference | ΔLogP ≈ +0.2 to +0.4 units (ortho > para) |
| Conditions | In silico prediction using fragment-based LogP calculation (XLogP / ALogP methodology); SMILES from |
Why This Matters
A ΔLogP of 0.2–0.4 units can translate to a measurable difference in membrane permeability and cellular uptake, affecting apparent potency in cell-based assays and confounding SAR interpretation if isomers are assumed equivalent.
